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molecular formula C11H12N2O B7845509 1-(4-Methoxybenzyl)-1H-imidazole CAS No. 56643-95-9

1-(4-Methoxybenzyl)-1H-imidazole

Cat. No. B7845509
M. Wt: 188.23 g/mol
InChI Key: HRFKGGMFSTZFSH-UHFFFAOYSA-N
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Patent
US05952360

Procedure details

To a stirred solution of imidazole (25.53 g, 375 mmole) in acetonitrile (625 ml) was added p-methoxybenzyl chloride (16.95 ml, 125 mmole). The reaction was refluxed for 16 hours, evaporated to dryness, and redissolved in methylene chloride and saturated sodium bicarbonate. The organic layer was extracted with water twice. Standard acid/base workup gave N-p-methoxybenzylimidazole (16.3 g, 69%) which was used without further purification:
Quantity
25.53 g
Type
reactant
Reaction Step One
Quantity
16.95 mL
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1>C(#N)C>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
25.53 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
16.95 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
625 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with water twice

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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